molecular formula C13H17NO4 B6148034 tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 156422-96-7

tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6148034
CAS No.: 156422-96-7
M. Wt: 251.3
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Description

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have shown significant potential in various scientific research applications due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced through esterification reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives have been investigated for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, derivatives of this compound have been explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and treat various diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Mechanism of Action

The mechanism by which tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Isoindole derivatives: Other isoindole derivatives may have different substituents or functional groups, leading to variations in their chemical properties and applications.

Uniqueness: Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl groups at positions 5 and 6

Properties

CAS No.

156422-96-7

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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